molecular formula C10H11F4N5 B11733180 1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine

1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine

Cat. No.: B11733180
M. Wt: 277.22 g/mol
InChI Key: GDKSRYMIVBJWTB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine is a compound that belongs to the class of difluoromethylated pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine typically involves multiple steps, including difluoromethylation, pyrazole formation, and subsequent functionalization. One common method involves the difluoromethylation of heterocycles via a radical process, which is a versatile approach for introducing difluoromethyl groups into various heterocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acidification, esterification, and hydrolysis, similar to the preparation of related compounds like 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine has several scientific research applications:

    Biology: The compound may be studied for its biological activity and potential as a lead compound in drug discovery.

    Medicine: It may have potential therapeutic applications due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s stability and bioavailability, making it a valuable candidate for further study in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H11F4N5

Molecular Weight

277.22 g/mol

IUPAC Name

1-(difluoromethyl)-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H11F4N5/c1-6-8(5-18(17-6)9(11)12)15-4-7-2-3-16-19(7)10(13)14/h2-3,5,9-10,15H,4H2,1H3

InChI Key

GDKSRYMIVBJWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C(F)F)C(F)F

Origin of Product

United States

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